2-Acetonyloxy-5-chlorobenzoic Acid
Description
2-(Acetyloxy)-5-chlorobenzoic Acid (CAS 1734-62-9) is a benzoic acid derivative with a chlorine substituent at the 5-position and an acetyloxy (OAc) group at the 2-position. Its molecular formula is C₉H₇ClO₄, with a molecular weight of 214.60 g/mol . This compound is structurally characterized by the presence of both electron-withdrawing (chlorine) and ester (acetyloxy) groups, which influence its chemical reactivity and physical properties.
Properties
Molecular Formula |
C10H9ClO4 |
|---|---|
Molecular Weight |
228.63 g/mol |
IUPAC Name |
5-chloro-2-(2-oxopropoxy)benzoic acid |
InChI |
InChI=1S/C10H9ClO4/c1-6(12)5-15-9-3-2-7(11)4-8(9)10(13)14/h2-4H,5H2,1H3,(H,13,14) |
InChI Key |
GCYAYALKLULVFC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)COC1=C(C=C(C=C1)Cl)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Halogen Substituents
2-(Acetyloxy)-5-chlorobenzoic Acid is closely related to 2-(Acetyloxy)-5-bromobenzoic Acid (CAS 1503-53-3), where chlorine is replaced with bromine. Key differences include:
- Molecular weight : Bromine increases the molecular weight to 259.06 g/mol (vs. 214.60 g/mol for the chloro derivative) .
- Reactivity : Bromine’s larger atomic radius and weaker C–Br bond (vs. C–Cl) may enhance its suitability as a leaving group in nucleophilic substitution reactions.
- Spectroscopic properties : The bromo derivative’s IR spectrum has been documented, though digitized data are unavailable .
Amino-Substituted Derivatives
2-Amino-5-chlorobenzoic Acid (C₇H₆ClNO₂, MW 171.58 g/mol) replaces the acetyloxy group with an amino (-NH₂) substituent .
- Applications: Amino-substituted benzoic acids are precursors in pharmaceutical synthesis (e.g., anthranilic acid derivatives) .
5-(Boc-amino)-2-chlorobenzoic Acid (CAS 503555-96-2, C₁₂H₁₄ClNO₄, MW 271.70 g/mol) introduces a tert-butoxycarbonyl (Boc)-protected amine at the 5-position :
- Synthetic utility : The Boc group enables controlled deprotection for peptide coupling or heterocycle synthesis.
Ether and Ester Derivatives
4-Amino-5-chloro-2-ethoxybenzoic Acid (CAS 108282-38-8, C₉H₁₀ClNO₃, MW ~215.45 g/mol) features an ethoxy (-OCH₂CH₃) group at the 2-position :
2-Allyloxy-5-nitrobenzoic Acid (C₁₀H₉NO₅, MW 223.18 g/mol) combines a nitro (-NO₂) group at the 5-position and an allyloxy (-OCH₂CHCH₂) group at the 2-position :
- Crystallography : Single-crystal X-ray studies reveal a planar structure with mean C–C bond lengths of 1.403 Å, influencing conjugation and stability .
Carbonyl-Containing Derivatives
2-Chloro-5-formylbenzoic Acid (C₈H₅ClO₃, MW 184.45 g/mol) replaces the acetyloxy group with a formyl (-CHO) substituent :
- Reactivity : The formyl group enables condensation reactions (e.g., Schiff base formation), making it valuable in organic synthesis.
Data Tables
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents |
|---|---|---|---|---|
| 2-(Acetyloxy)-5-chlorobenzoic Acid | C₉H₇ClO₄ | 214.60 | 1734-62-9 | 2-OAc, 5-Cl |
| 2-(Acetyloxy)-5-bromobenzoic Acid | C₉H₇BrO₄ | 259.06 | 1503-53-3 | 2-OAc, 5-Br |
| 2-Amino-5-chlorobenzoic Acid | C₇H₆ClNO₂ | 171.58 | Not provided | 2-NH₂, 5-Cl |
| 5-(Boc-amino)-2-chlorobenzoic Acid | C₁₂H₁₄ClNO₄ | 271.70 | 503555-96-2 | 2-Cl, 5-Boc-NH |
| 4-Amino-5-chloro-2-ethoxybenzoic Acid | C₉H₁₀ClNO₃ | ~215.45 | 108282-38-8 | 2-OCH₂CH₃, 4-NH₂, 5-Cl |
| 2-Allyloxy-5-nitrobenzoic Acid | C₁₀H₉NO₅ | 223.18 | Not provided | 2-OCH₂CHCH₂, 5-NO₂ |
| 2-Chloro-5-formylbenzoic Acid | C₈H₅ClO₃ | 184.45 | Not provided | 2-Cl, 5-CHO |
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